molecular formula C14H18O7 B14004214 2-(3,4,5-Trimethoxybenzyl)butanedioic acid CAS No. 6938-49-4

2-(3,4,5-Trimethoxybenzyl)butanedioic acid

Cat. No.: B14004214
CAS No.: 6938-49-4
M. Wt: 298.29 g/mol
InChI Key: UYVZHLOKOMBTCM-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxybenzyl)butanedioic acid is an organic compound characterized by the presence of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions, and a butanedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxybenzyl)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(3,4,5-Trimethoxybenzyl)butanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid.

    2,3,4-Trimethoxybenzoic acid:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(3,4,5-Trimethoxybenzyl)butanedioic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies.

This compound is characterized by the presence of three methoxy groups attached to a benzyl moiety and a butanedioic acid backbone. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Demonstrated notable antibacterial activity with a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics.
  • Escherichia coli : Showed effective inhibition at comparable concentrations.

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays including DPPH and ABTS radical scavenging tests. The results indicate:

  • Radical Scavenging Activity : The compound effectively neutralizes free radicals, which can contribute to oxidative stress-related diseases.
  • Protective Mechanisms : It may enhance the activity of endogenous antioxidant enzymes, thereby providing cellular protection against oxidative damage.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Cell Signaling Modulation : It has been shown to influence signaling pathways associated with inflammation and apoptosis.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialMIC TestingEffective against S. aureus and E. coli with low MIC values.
AntioxidantDPPH AssayHigh radical scavenging activity; enhances antioxidant enzyme activity.
CytotoxicityCell Viability AssaysInhibits growth of cancer cell lines; potential for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls.
  • Oxidative Stress Protection : In vitro studies demonstrated that treatment with this compound reduced oxidative stress markers in human cell lines exposed to harmful agents.

Properties

CAS No.

6938-49-4

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methyl]butanedioic acid

InChI

InChI=1S/C14H18O7/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9(14(17)18)7-12(15)16/h5-6,9H,4,7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

UYVZHLOKOMBTCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)C(=O)O

Origin of Product

United States

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